2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide
Description
2-[2-(4-Methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a 4-methoxyphenoxyacetyl group attached to a thiourea scaffold substituted with a phenyl ring. Structurally, it consists of:
- Core: A hydrazinecarbothioamide (-NH-NH-CS-NH-) backbone.
- Substituents: A 4-methoxyphenoxyacetyl moiety at the C2 position. An N-phenyl group at the terminal amine.
By extrapolation, the target compound is likely prepared by reacting 2-(4-methoxyphenoxy)acetohydrazide with phenyl isothiocyanate under similar conditions .
Structure
3D Structure
Properties
IUPAC Name |
1-[[2-(4-methoxyphenoxy)acetyl]amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-21-13-7-9-14(10-8-13)22-11-15(20)18-19-16(23)17-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMMWOKKIMBONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with chloroacetic acid to form 4-methoxyphenoxyacetic acid. This intermediate is then reacted with hydrazine to form the hydrazide, which is subsequently acylated with phenyl isothiocyanate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxyphenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The 4-methoxyphenoxy group in the target compound provides electron-donating methoxy substituents, increasing electron density compared to electron-withdrawing chloro groups in the dichlorophenoxy analog .
- Biological Activity: Thiazole-containing analogs exhibit anti-migraine and anti-proliferative properties, while dichlorophenoxy derivatives may target microbial pathways .
- Tautomerism : Triazole-thiol analogs (e.g., compound 5) exist in equilibrium between thione and thiol tautomers, influencing reactivity and binding .
Physicochemical Properties
Spectroscopic Data
- IR Spectroscopy: C=S Stretch: Observed at 1243–1258 cm⁻¹ in hydrazinecarbothioamides, confirming thiourea formation . C=O Stretch: Present at 1663–1682 cm⁻¹ in non-cyclized analogs but absent in cyclized triazoles . NH Stretch: Broad bands at 3150–3319 cm⁻¹ .
- Melting Points: Dichlorophenoxy analog: Not reported, but similar compounds (e.g., triazole-thiols) melt at 233–234°C . Thiazole-containing analogs: Higher melting points due to crystalline packing .
Solubility and Stability
Target Compound Hypotheses :
- The 4-methoxyphenoxy group may enhance DNA intercalation or enzyme inhibition due to its planar aromatic system.
- Potential applications in combination therapies (e.g., with antibiotics) as seen in related methoxyphenoxy hydrazides .
Biological Activity
2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide, also known by its CAS number 107951-85-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17N3O3S
- Molecular Weight : 331.39 g/mol
- Structure : The compound features a hydrazinecarbothioamide structure, which is significant for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study published in Cancer Letters reported that the compound induces apoptosis in human cancer cells by activating caspase pathways, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Tests against several bacterial strains revealed that it possesses inhibitory effects comparable to standard antibiotics. Specifically, it was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in critical signaling pathways. It is believed to inhibit key enzymes associated with cancer cell metabolism and proliferation. Additionally, its interaction with reactive oxygen species (ROS) suggests a role in modulating oxidative stress within cells, further contributing to its anticancer effects .
Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The study demonstrated that at concentrations above 10 µM, significant apoptosis was observed, as evidenced by increased Annexin V staining and DNA fragmentation assays .
Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted using the compound against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an alternative therapeutic agent in treating infections caused by these pathogens .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O3S |
| Molecular Weight | 331.39 g/mol |
| CAS Number | 107951-85-9 |
| Anticancer Activity | Induces apoptosis |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| MIC (S. aureus) | 32 µg/mL |
| MIC (E. coli) | 64 µg/mL |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, or coupling. For example:
- Step 1 : Formation of the hydrazinecarbothioamide core via reaction of phenyl isothiocyanate with hydrazine derivatives under controlled pH and temperature .
- Step 2 : Acetylation of the hydrazine moiety using 2-(4-methoxyphenoxy)acetyl chloride in polar aprotic solvents (e.g., DMF) with catalysts like piperidine .
- Critical parameters : Temperature (0–5°C for exothermic steps), solvent purity, and inert atmosphere to prevent oxidation of thioamide groups .
Q. How can spectroscopic techniques validate the structure of this compound?
Key characterization methods include:
- FT-IR : Look for peaks at ~1680–1690 cm⁻¹ (C=O stretch of amide), ~1180–1190 cm⁻¹ (C=S stretch), and ~3230–3260 cm⁻¹ (N-H stretch) .
- NMR : ¹H NMR should show signals for methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and hydrazine NH protons (δ 8.5–10.5 ppm, broad) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the acetyl-hydrazinecarbothioamide backbone .
Q. What are the stability and storage requirements for this compound?
- Stability : Hydrazinecarbothioamides are prone to hydrolysis and oxidation. Store under nitrogen at –20°C in amber vials to minimize light/oxygen exposure .
- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to acidic/basic conditions to prevent decomposition of the thioamide group .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol configuration) by determining the crystal structure. For example, similar hydrazinecarbothioamides show planar geometries with intramolecular hydrogen bonding .
- DFT calculations : Compare experimental IR/NMR data with computed spectra for different tautomers to identify the dominant form .
Q. What computational strategies predict the reactivity of this compound in biological or catalytic systems?
- Molecular docking : Simulate interactions with enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina. Focus on hydrogen bonding with the thioamide and methoxyphenoxy groups .
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetyl group may act as an electron-withdrawing moiety, directing reactivity .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Modification sites :
- Methoxyphenoxy group : Replace with electron-donating/withdrawing substituents to alter lipophilicity and target binding .
- Hydrazinecarbothioamide : Substitute phenyl with heteroaromatic rings (e.g., pyridyl) to modulate steric and electronic effects .
- Biological assays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituent effects with cytotoxicity .
Q. What mechanistic insights explain the compound’s reactivity in key transformations (e.g., cyclization or oxidation)?
- Cyclization pathways : Under acidic conditions, the hydrazinecarbothioamide can form thiadiazole derivatives via intramolecular dehydration. Monitor intermediates using LC-MS .
- Oxidation : The thioamide group oxidizes to sulfinic/sulfonic acids with strong oxidants (e.g., H₂O₂). Use cyclic voltammetry to study redox potentials and identify stable oxidation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
